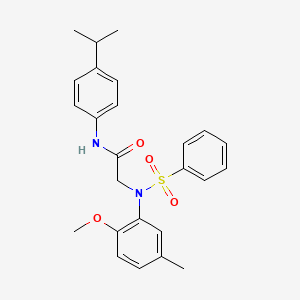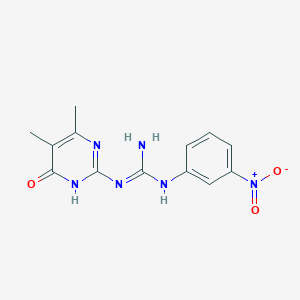![molecular formula C19H26N2OS B6051784 2-[4-(2-phenylethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6051784.png)
2-[4-(2-phenylethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2-phenylethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol, commonly known as PTE, is a chemical compound that has been extensively studied for its potential therapeutic applications. PTE belongs to the class of piperazine derivatives and has been found to exhibit a range of pharmacological activities. In
Wissenschaftliche Forschungsanwendungen
PTE has been extensively studied for its potential therapeutic applications. One of the primary areas of research has been its use as an antidepressant. PTE has been found to exhibit significant antidepressant-like effects in animal models of depression. It has also been shown to improve cognitive function and memory in animal studies. PTE has also been tested for its potential use in the treatment of neuropathic pain and has been found to exhibit significant analgesic effects.
Wirkmechanismus
The exact mechanism of action of PTE is not fully understood. However, it has been suggested that PTE may act by modulating the levels of neurotransmitters such as serotonin, dopamine, and noradrenaline in the brain. PTE has also been found to exhibit antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
PTE has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons in the brain. PTE has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative stress. In addition, PTE has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of PTE is its high purity and stability, which makes it suitable for use in pharmacological studies. PTE has also been found to exhibit low toxicity, which is an important consideration when testing potential therapeutic agents. However, one of the limitations of PTE is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of PTE. One area of research is the development of more efficient synthesis methods to obtain higher yields and purity. Another area of research is the investigation of the potential use of PTE in the treatment of other neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are also needed to elucidate the exact mechanism of action of PTE and to identify potential targets for its therapeutic effects.
Conclusion:
In conclusion, PTE is a promising compound that has been extensively studied for its potential therapeutic applications. The synthesis of PTE has been optimized to obtain high yields and purity, making it suitable for further pharmacological studies. PTE has been found to exhibit a range of pharmacological activities, including antidepressant-like effects, analgesic effects, and antioxidant and anti-inflammatory properties. While there are some limitations to the use of PTE in experimental settings, there are several future directions for the study of this compound.
Synthesemethoden
The synthesis of PTE involves the reaction of 1-(3-thienylmethyl)-4-(2-bromoethyl)piperazine with 2-phenylethanol in the presence of a base. The reaction proceeds through the substitution of the bromine atom with the hydroxyl group of 2-phenylethanol, resulting in the formation of PTE. The synthesis of PTE has been optimized to obtain high yields and purity, making it suitable for further pharmacological studies.
Eigenschaften
IUPAC Name |
2-[4-(2-phenylethyl)-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2OS/c22-12-7-19-15-20(9-6-17-4-2-1-3-5-17)10-11-21(19)14-18-8-13-23-16-18/h1-5,8,13,16,19,22H,6-7,9-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSRMSRSQOXREH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CCC2=CC=CC=C2)CCO)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-1-phenylmethanesulfonamide](/img/structure/B6051703.png)
![4-chloro-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1-methyl-1H-pyrazole](/img/structure/B6051705.png)
![[1-({5-[(3,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-3-piperidinyl](1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B6051708.png)

![2-isopropyl-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6051723.png)

![1-[4-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)-2-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6051737.png)
![3,5-dimethyl-2-phenyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6051745.png)

![1-(2-chlorobenzyl)-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6051765.png)
![2-[benzyl(1-pyrenylmethyl)amino]ethanol](/img/structure/B6051774.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B6051776.png)
![3-[1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B6051788.png)
![2-{[2-(3-ethyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6051800.png)